methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, an amide group, and a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-methylpyridine, a related compound, is a colorless liquid with a strong odor and is classified as a weak base .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches : Research has led to novel synthesis methods for structurally related compounds, demonstrating advancements in organic synthesis techniques. For instance, the development of phosphine-catalyzed annulation methods has enabled the efficient synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of thienopyridine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).
Structural Analysis and Derivatives : Studies include the synthesis of novel pyrido and thieno derivatives, contributing to a deeper understanding of their chemical properties and potential as scaffolds for further pharmaceutical development. For example, the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations highlights the structural versatility of these compounds (Calhelha & Queiroz, 2010).
Potential Biological Applications
Antitumor Activity : Research into the antitumor potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated promising results against triple-negative breast cancer (TNBC) cell lines. This indicates the potential application of these compounds in cancer therapy, underscoring the relevance of thienopyridine derivatives in medicinal chemistry (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-5-6-12(20)18-15-13(14(21)17-2)10-7-8-19(16(22)23-3)9-11(10)24-15/h4-9H2,1-3H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVKEHEYFOAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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